molecular formula C27H25NO4S B1675564 Lilly 117018 CAS No. 63676-25-5

Lilly 117018

Cat. No. B1675564
CAS No.: 63676-25-5
M. Wt: 459.6 g/mol
InChI Key: JLERVPBPJHKRBJ-UHFFFAOYSA-N
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Patent
US05523416

Procedure details

The yellow oil obtained from Example 4 above was dissolved in 700 ml of methanol, and 100 ml. of 5 sodium hydroxide was added. The mixture was stirred for 2 hours at ambient temperature, and then the solvent was removed under vacuum. The residue was dissolved in 500 ml. of water and was washed with two 500 ml portions of diethyl ether. The water layer was acidified to pH 2 with cold methanesulfonic acid, was diluted to about 3 liters, and was washed again with two 1 liter portions of diethyl ether. The aqueous layer was separated, degassed under vacuum, and made basic by addition of sodium bicarbonate. A precipitate developed, and was collected by filtration and washed with water. The solids were vacuum dried at 70° C. to obtain 13 g. of impure product, which was dissolved in 500 ml. of hot acetone, filtered and evaporated down to approximately 100 ml. volume. The solution was cooled and scratched to obtain 11.3 g of product.
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C([O:5][C:6]1[CH:7]=[CH:8][C:9]2[C:13]([C:14](=[O:29])[C:15]3[CH:20]=[CH:19][C:18]([O:21][CH2:22][CH2:23][N:24]4[CH2:28][CH2:27][CH2:26][CH2:25]4)=[CH:17][CH:16]=3)=[C:12]([C:30]3[CH:35]=[CH:34][C:33]([O:36]C(=O)C)=[CH:32][CH:31]=3)[S:11][C:10]=2[CH:40]=1)(=O)C.[OH-].[Na+]>CO>[OH:5][C:6]1[CH:7]=[CH:8][C:9]2[C:13]([C:14](=[O:29])[C:15]3[CH:16]=[CH:17][C:18]([O:21][CH2:22][CH2:23][N:24]4[CH2:25][CH2:26][CH2:27][CH2:28]4)=[CH:19][CH:20]=3)=[C:12]([C:30]3[CH:31]=[CH:32][C:33]([OH:36])=[CH:34][CH:35]=3)[S:11][C:10]=2[CH:40]=1 |f:0.1,2.3|

Inputs

Step One
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)OC(C)=O)C1
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 500 ml
WASH
Type
WASH
Details
of water and was washed with two 500 ml portions of diethyl ether
ADDITION
Type
ADDITION
Details
was diluted to about 3 liters
WASH
Type
WASH
Details
was washed again with two 1 liter portions of diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
degassed under vacuum
ADDITION
Type
ADDITION
Details
made basic by addition of sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 70° C.
CUSTOM
Type
CUSTOM
Details
to obtain 13 g
DISSOLUTION
Type
DISSOLUTION
Details
of impure product, which was dissolved in 500 ml
FILTRATION
Type
FILTRATION
Details
of hot acetone, filtered
CUSTOM
Type
CUSTOM
Details
evaporated down to approximately 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCC2)=O)C2=CC=C(C=C2)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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